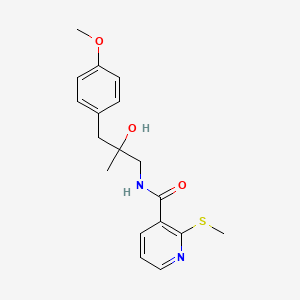

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(methylthio)nicotinamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-2-methylsulfanylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-18(22,11-13-6-8-14(23-2)9-7-13)12-20-16(21)15-5-4-10-19-17(15)24-3/h4-10,22H,11-12H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZXZSUJFWAJIJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=C(N=CC=C2)SC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(methylthio)nicotinamide typically involves multi-step organic reactions. The starting materials often include nicotinic acid derivatives and appropriately substituted phenyl compounds. The key steps in the synthesis may involve:

Formation of the Nicotinamide Core: This can be achieved through the reaction of nicotinic acid with amines under dehydrating conditions.

Introduction of the Hydroxy-Methoxyphenyl Group: This step may involve the use of Friedel-Crafts alkylation or acylation reactions.

Addition of the Methylthio Group: This can be accomplished through nucleophilic substitution reactions using methylthiolating agents.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

Oxidation: The hydroxy and methoxy groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The nitro group in the nicotinamide core can be reduced to an amine.

Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Antioxidant Properties

Preliminary studies indicate that N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(methylthio)nicotinamide may exhibit antioxidant properties attributed to the methoxyphenyl group, which is known for its ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases.

Anti-inflammatory Effects

Nicotinamide derivatives often possess anti-inflammatory properties. This compound may interact with specific inflammatory pathways, potentially reducing inflammation markers in various biological systems.

Neuroprotective Effects

Research suggests potential neuroprotective effects through modulation of nicotinamide adenine dinucleotide (NAD) pathways. This interaction may enhance cellular energy metabolism and protect against neurodegenerative conditions.

Synthetic Applications

The synthesis of this compound can be achieved through several methods involving the reaction of appropriate precursors under controlled conditions. Its unique structure allows it to serve as a versatile building block in organic synthesis.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using various assays such as DPPH and ABTS radical scavenging tests. The results indicated a significant reduction in free radicals, suggesting its potential use as an antioxidant agent in food preservation and nutraceutical applications.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a mechanism by which it may exert anti-inflammatory effects, providing a basis for further investigation into its therapeutic applications for inflammatory diseases.

Mechanism of Action

The mechanism by which N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(methylthio)nicotinamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The hydroxy and methoxy groups may participate in hydrogen bonding or other interactions, while the methylthio group can modulate the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights structurally related nicotinamide and quinoline derivatives, which share key pharmacophoric features. Below is a detailed comparison based on molecular structure, physicochemical properties, and inferred activity:

Structural Similarities

- Nicotinamide Core: The target compound and analogs in –2 share a nicotinamide or pyrimidine-carboxamide scaffold, critical for hydrogen bonding with biological targets. For example, 6-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)-N-(4-methoxyphenyl)nicotinamide () incorporates a nicotinamide group linked to a quinoline system, similar to the target compound’s substitution pattern .

- Methoxyaryl Substituents : The 4-methoxyphenyl group in the target compound is recurrent in –2 (e.g., N-(4-methoxyphenyl)pyrimidin-2-carboxamide ), suggesting its role in enhancing lipophilicity or receptor binding .

- Heterocyclic Modifications : Analogs in feature tetrahydrofuran-3-yl-oxy and piperidin-4-ylidene acetamide groups, which may improve solubility or target specificity compared to the target compound’s methylthio and hydroxypropyl substituents .

Molecular Weight and Physicochemical Properties

The target compound’s lower estimated molecular weight (~407 vs. The methylthio group may confer moderate electron-withdrawing effects, altering reactivity relative to the cyano or tetrahydrofuran-oxy groups in –2 compounds .

Biological Activity

N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-(methylthio)nicotinamide, commonly referred to as a derivative of nicotinamide, has garnered attention for its potential biological activities. This compound, characterized by its unique structural features, is being investigated for various pharmacological properties, including anticancer and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 346.4 g/mol. The structural attributes include:

- Hydroxy group : Enhances solubility and may contribute to biological activity.

- Methoxyphenyl group : Potentially increases lipophilicity and biological interactions.

- Methylthio group : May influence the compound's reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₂N₂O₃S |

| Molecular Weight | 346.4 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

Anticancer Properties

Recent studies have indicated that derivatives of nicotinamide exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promise in inhibiting various cancer cell lines. A notable case study involved the evaluation of a related compound's effect on dihydrofolate reductase (DHFR), where it was found to disrupt cellular NADP and NADPH levels, leading to reduced tumor growth. This mechanism suggests that the compound could be a candidate for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Research indicates that nicotinamide derivatives can significantly enhance antibacterial activity against common pathogens. In one study, the incorporation of specific functional groups was shown to improve the efficacy of these compounds against resistant bacterial strains .

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.

- Antioxidant Effects : The hydroxy group may confer antioxidant properties, aiding in the reduction of oxidative stress within cells.

Study 1: Anticancer Efficacy

A study published in Cancer Research examined the effects of a related benzamide derivative on breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential .

Study 2: Antimicrobial Activity

In another investigation, researchers tested the antimicrobial efficacy of various nicotinamide derivatives against Staphylococcus aureus. The findings indicated that modifications to the phenyl ring enhanced activity, with some derivatives achieving minimum inhibitory concentrations (MICs) lower than traditional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.